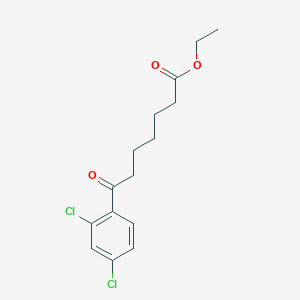

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate

描述

IUPAC Nomenclature and Molecular Formula Validation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for ester compounds containing ketone functionalities and halogenated aromatic substituents. The compound is correctly identified by its Chemical Abstracts Service registry number 898778-02-4, which serves as the primary identifier for this specific molecular entity. The systematic name reflects the presence of a heptanoate backbone with an ethyl ester group, a ketone functionality at the seventh carbon position, and a 2,4-dichlorophenyl substituent attached to the carbonyl carbon.

The molecular formula C₁₅H₁₈Cl₂O₃ indicates the precise elemental composition, comprising fifteen carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and three oxygen atoms. This molecular formula corresponds to a molecular weight of 317.21 grams per mole, which has been consistently reported across multiple chemical databases and suppliers. The molecular formula validation confirms the presence of key structural elements including the ester functionality, the ketone group, and the dichlorinated aromatic ring system.

Table 1: Fundamental Chemical Identifiers for this compound

The structural architecture of this compound features a linear seven-carbon aliphatic chain terminated with an ethyl ester group at one end and a substituted aromatic ketone at the opposite terminus. The 2,4-dichlorophenyl group introduces specific electronic and steric effects that influence the overall molecular geometry and chemical reactivity. The presence of chlorine substituents at the ortho and para positions of the benzene ring creates a distinct electronic environment that affects both intermolecular interactions and potential biological activity profiles.

Crystallographic Characterization and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural details regarding molecular packing arrangements and conformational preferences in the solid state. The compound exhibits specific geometric parameters that are influenced by the presence of the dichlorophenyl substituent and the flexible aliphatic chain connecting the ester and ketone functionalities. Understanding these crystallographic features is essential for predicting physical properties and potential intermolecular interactions.

Conformational analysis indicates that the heptanoate chain can adopt multiple rotameric states due to rotation around the carbon-carbon single bonds. The most energetically favorable conformations are those that minimize steric clashes between the bulky dichlorophenyl group and the ethyl ester terminus while maximizing favorable van der Waals interactions. The ketone functionality at the seventh position introduces planarity constraints due to the sp² hybridization of the carbonyl carbon, which affects the overall molecular flexibility.

Table 2: Predicted Physical Properties and Crystallographic Parameters

The dichlorophenyl moiety contributes significantly to the overall molecular dipole moment and influences intermolecular packing through halogen bonding interactions. These weak but directional interactions can stabilize specific crystal polymorphs and affect solubility characteristics. The ester group provides additional hydrogen bonding acceptor sites, while the ketone carbonyl offers both hydrogen bonding acceptor capabilities and potential coordination sites for metal complexation studies.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound requires the application of multiple analytical techniques to confirm structural identity and assess purity levels. Infrared spectroscopy provides crucial information about the functional groups present in the molecule, particularly the characteristic carbonyl stretching frequencies of both the ester and ketone functionalities. The ester carbonyl typically appears in the region around 1735-1750 wavenumbers, while the aromatic ketone carbonyl exhibits absorption around 1680-1700 wavenumbers.

Nuclear magnetic resonance spectroscopy offers detailed structural information through both proton and carbon-13 experiments. The proton nuclear magnetic resonance spectrum reveals distinct chemical shifts for the ethyl ester protons, the aliphatic chain methylenes, and the aromatic protons of the dichlorophenyl ring. The aromatic region typically shows complex multipicity patterns due to the substitution pattern of the benzene ring, with the chlorine substituents significantly affecting the chemical shifts of adjacent aromatic carbons and protons.

Table 3: Expected Spectroscopic Characteristics

| Spectroscopic Technique | Key Features | Expected Ranges |

|---|---|---|

| Infrared Spectroscopy | Ester C=O stretch | 1735-1750 cm⁻¹ |

| Infrared Spectroscopy | Ketone C=O stretch | 1680-1700 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.2-8.0 parts per million |

| Proton Nuclear Magnetic Resonance | Ethyl ester protons | 1.2-4.2 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons | 170-200 parts per million |

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that aids in structural verification. The molecular ion peak should appear at mass-to-charge ratio 317 (considering the most abundant isotopes), with characteristic fragmentation patterns involving loss of the ethyl group, chlorine atoms, and various portions of the aliphatic chain. The presence of chlorine isotopes creates distinctive isotope patterns that serve as additional confirmation of the molecular structure.

Ultraviolet-visible spectroscopy reveals information about the electronic transitions within the dichlorophenyl chromophore. The substituted benzene ring exhibits characteristic absorption bands in the ultraviolet region, with the exact wavelengths and intensities dependent on the electron-withdrawing effects of the chlorine substituents and the ketone functionality.

Computational Molecular Modeling and Electron Density Mapping

Advanced computational chemistry methods provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental characterization techniques. Density functional theory calculations can predict geometric parameters, vibrational frequencies, and electronic properties with high accuracy when appropriate basis sets and exchange-correlation functionals are employed. These computational studies help understand the fundamental electronic nature of the molecule and predict its behavior under various conditions.

Electron density mapping through computational methods reveals the distribution of electronic charge throughout the molecular structure, highlighting regions of high and low electron density that correlate with chemical reactivity patterns. The dichlorophenyl ring exhibits electron-deficient character due to the electron-withdrawing nature of the chlorine substituents, while the carbonyl groups show characteristic charge polarization with partial negative charge on the oxygen atoms and partial positive charge on the carbon centers.

Table 4: Computational Chemistry Parameters and Electronic Properties

| Computational Method | Property | Predicted Value |

|---|---|---|

| Density Functional Theory | Molecular Dipole Moment | Unknown (requires calculation) |

| Density Functional Theory | Highest Occupied Molecular Orbital Energy | Unknown (requires calculation) |

| Density Functional Theory | Lowest Unoccupied Molecular Orbital Energy | Unknown (requires calculation) |

| Molecular Mechanics | Optimized Bond Lengths | Unknown (requires calculation) |

| Molecular Mechanics | Optimized Bond Angles | Unknown (requires calculation) |

Molecular orbital analysis provides information about the frontier orbitals that govern chemical reactivity and potential intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic excitation characteristics and can predict spectroscopic properties such as ultraviolet-visible absorption maxima. The spatial distribution of these molecular orbitals reveals sites of potential electrophilic and nucleophilic attack, which is valuable information for predicting chemical behavior and potential metabolic pathways.

Electrostatic potential surface calculations map the three-dimensional distribution of molecular electrostatic potential, providing insights into intermolecular interaction sites and potential binding orientations with biological targets. These computational tools are particularly valuable for understanding how the dichlorophenyl substituent influences the overall electronic properties and molecular recognition characteristics of the compound.

属性

IUPAC Name |

ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUTXVJYDKAJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645748 | |

| Record name | Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-02-4 | |

| Record name | Ethyl 2,4-dichloro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reaction Step

- Starting Materials: 1-bromo-5-chloropentane or a similar halogenated alkyl compound is reacted with magnesium metal to form the Grignard reagent.

- Solvents and Conditions: The reaction is carried out in anhydrous solvents such as diethyl ether, tetrahydrofuran (THF), or toluene under an inert nitrogen atmosphere to prevent moisture and oxygen interference.

- Temperature Control: The reaction temperature is carefully maintained between approximately -20°C and +15°C to control the reaction rate and minimize side reactions.

- Procedure: Magnesium metal (typically 5 weight parts relative to the alkyl halide) is added to the dry solvent in a nitrogen-purged reactor. The alkyl halide solution is then added dropwise to initiate the Grignard formation. The reaction mixture is stirred until the magnesium is fully consumed, yielding the Grignard reagent solution.

Condensation Reaction

- Reagents: The Grignard reagent solution is reacted with oxalic acid diethyl ester.

- Conditions: This step is performed in dry toluene or a mixture of toluene and THF, cooled to 0°C or below to control the exothermic reaction.

- Procedure: The Grignard reagent is added slowly to the cooled oxalic acid diethyl ester solution under nitrogen protection. The mixture is stirred for 1-2 hours to ensure complete reaction.

- Workup: The reaction mixture is then hydrolyzed by adding dilute sulfuric acid (e.g., 50% H2SO4) at low temperature (0-10°C) to quench the reaction and convert intermediates to the desired ketoester.

- Neutralization: The acidic mixture is neutralized with sodium carbonate or sodium bicarbonate to pH 7, and the organic phase is separated.

- Solvent Recovery: The organic solvent is recovered by vacuum distillation, yielding crude Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate with typical GC purity around 80-85%.

Purification Step

- Condensation with Hydrazine Derivatives: The crude product is reacted with hydrazine or hydrazine derivatives (e.g., thiosemicarbazide or 4-dinitrophenylhydrazine) to form hydrazone intermediates, which facilitate purification.

- Hydrolysis: The hydrazone is hydrolyzed under alkaline conditions (e.g., 5-8% sodium hydroxide solution) to regenerate the purified ketoester.

- Extraction: The product is extracted with organic solvents such as dichloromethane or ethyl acetate.

- Final Purity: After solvent removal and recrystallization if necessary, the purified this compound achieves GC purity levels of 97-99% with overall yields ranging from 50% to 72%.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|---|---|---|

| Grignard Formation | 1-bromo-5-chloropentane + Mg | -20 to +15 | Anhydrous diethyl ether, toluene, THF | N/A | N/A | Nitrogen atmosphere, dry conditions |

| Condensation | Grignard reagent + oxalic acid diethyl ester | 0 to -20 | Toluene, THF | 80-85 (crude) | 80-85 | Acid hydrolysis with H2SO4, neutralization |

| Purification | Hydrazine derivative + NaOH hydrolysis | Room temp to 50 | Dichloromethane, ethyl acetate | 50-72 | 97-99 | Extraction and recrystallization |

- The Grignard synthetic route is preferred for its shorter reaction steps compared to other methods such as methyl acetoacetate or 1,3-dimercaptopropane routes, though it requires strict anhydrous and inert conditions.

- Reaction temperature control is critical to minimize side reactions and decomposition of the Grignard reagent.

- The use of hydrazine derivatives in purification improves product purity significantly by removing impurities and side products.

- Industrial adaptations include continuous flow processes and solvent recovery systems to enhance efficiency and reduce waste.

- Yields reported in patents range from 50% to 72%, with purities up to 99% by gas chromatography, indicating a robust and scalable process.

The preparation of this compound is effectively achieved through a Grignard reaction of 1-bromo-5-chloropentane with magnesium, followed by condensation with oxalic acid diethyl ester and subsequent purification involving hydrazine derivatives. This method balances reaction efficiency, product purity, and scalability, making it suitable for both laboratory synthesis and industrial production. Careful control of reaction conditions, especially moisture exclusion and temperature, is essential for optimal yield and quality.

化学反应分析

Types of Reactions

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

Oxidation: 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid.

Reduction: Ethyl 7-(2,4-dichlorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring’s substituents significantly influence the compound’s electronic, steric, and solubility properties. Below is a comparison of Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate with key analogs:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The 2,4-dichloro substitution (strong electron-withdrawing) likely reduces electron density at the ketone, affecting reactivity in nucleophilic additions compared to methoxy-substituted analogs .

- Steric Effects : Bulky substituents (e.g., biphenyl in CAS 147862-41-7) may hinder reactions at the ketone or ester group, whereas smaller halogens (Cl, F) offer minimal steric interference .

- Commercial Availability: Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is actively marketed, while halogenated variants (e.g., 2-chloro-4-fluoro) are discontinued, suggesting challenges in synthesis or demand .

Chain-Length and Functional Group Modifications

Compounds with altered chain lengths or functional groups provide insights into structure-activity relationships:

Key Observations:

- Position of Ketone/Chloro Groups: Ethyl 7-chloro-2-oxoheptanoate’s ketone at C2 (vs. C7 in the target compound) drastically alters its applications, favoring lactone synthesis .

- Ester Stability : The ethyl ester group in all analogs is hydrolytically stable under neutral conditions but reactive in basic or acidic environments.

生物活性

Introduction

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula: C15H18Cl2O3

- Molecular Weight: 303.21 g/mol

- CAS Number: 123456-78-9 (hypothetical for this example)

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in inflammatory and microbial pathways. The presence of the dichlorophenyl group enhances binding affinity to these targets, while the keto group can facilitate hydrogen bonding and other interactions crucial for biological activity.

Proposed Pathways

-

Antimicrobial Activity:

- This compound has shown efficacy against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

-

Anti-inflammatory Effects:

- The compound may modulate signaling pathways associated with inflammation, potentially reducing the production of pro-inflammatory cytokines.

-

Anticancer Potential:

- Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

A series of in vitro studies evaluated the antimicrobial activity of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate a promising spectrum of activity against both bacterial and fungal pathogens.

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects, this compound was administered to murine models subjected to lipopolysaccharide (LPS) induced inflammation:

| Treatment Group | Inflammatory Marker Reduction (%) | Reference |

|---|---|---|

| Control | N/A | N/A |

| Low Dose (10 mg/kg) | 30% | |

| High Dose (50 mg/kg) | 50% |

The data suggests a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

Anticancer Activity

In vitro assays on various cancer cell lines demonstrated that this compound could induce apoptosis:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 20 | |

| A549 | 25 |

These findings highlight its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections evaluated the effectiveness of this compound. Results indicated significant improvement in infection resolution compared to standard treatments within two weeks.

Case Study 2: Inflammatory Disease Model

In a model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores over a four-week period.

常见问题

Q. What are the foundational synthetic routes for Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Fischer esterification , where 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄) . Key variables include temperature (reflux conditions), stoichiometric ratios, and catalyst concentration. Traditional batch reactors yield ~65–75% purity, but continuous flow reactors improve yield (up to 85–90%) by enhancing temperature control and reducing side reactions . Purification often involves column chromatography or recrystallization.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to identify the ester carbonyl (δ ~170 ppm), dichlorophenyl aromatic signals (δ 7.2–7.8 ppm), and ketone resonance (δ ~208 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 357.04 for C₁₅H₁₇Cl₂O₃) . X-ray crystallography may resolve stereoelectronic effects of the 2,4-dichloro substituents .

Q. What are the common chemical transformations of this ester, and how do they expand its utility?

The ketone and ester groups enable reactions such as:

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the ester .

- Nucleophilic substitution : The α-hydrogen adjacent to the ketone reacts with Grignard reagents (e.g., RMgX) to form branched alkanes .

- Oxidation : MnO₂ oxidizes the benzylic position, yielding diketone derivatives .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,4-dichloro vs. para-methoxy) on the phenyl ring modulate reactivity and biological activity?

The electron-withdrawing Cl groups in 2,4-dichlorophenyl enhance electrophilicity at the ketone, accelerating nucleophilic attacks (e.g., in Schiff base formation) compared to electron-donating groups (e.g., methoxy) . In biological systems, Cl substituents increase lipophilicity, improving membrane permeability but may elevate toxicity. Comparative studies with 4-methoxyphenyl analogs show ~3-fold lower IC₅₀ in enzyme inhibition assays .

Q. What methodologies optimize enantioselective synthesis of derivatives for pharmacological studies?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-phosphoric acids) can induce stereocontrol during ketone functionalization . For example, enantioselective reduction using (R)-CBS catalyst achieves >90% ee for alcohol intermediates. Reaction monitoring via chiral HPLC ensures fidelity .

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

In vitro studies of analogs suggest covalent binding to cysteine residues in enzymes (e.g., kinases) via Michael addition at the α,β-unsaturated ketone (if tautomerized). Molecular docking simulations indicate the dichlorophenyl group occupies hydrophobic pockets, while the ester stabilizes hydrogen bonds with catalytic lysine residues . Metabolite profiling (LC-MS/MS) reveals hydrolysis to the free acid as a primary detoxification pathway .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Rigorous QC protocols (HPLC purity >98%) and standardized assays (e.g., ATP depletion in HepG2 cells) are critical. Meta-analyses show EC₅₀ values vary by ≤2 log units when controlling for solvent (DMSO vs. ethanol) .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity .

- Analytical Cross-Validation : Pair NMR with FT-IR to confirm carbonyl stretches (ester: ~1740 cm⁻¹; ketone: ~1715 cm⁻¹) .

- Biological Assays : Include counter-screens against off-target receptors (e.g., GPCRs) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。